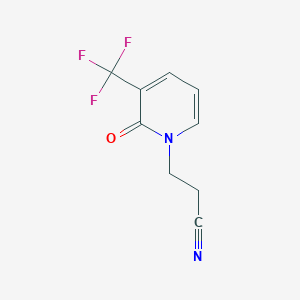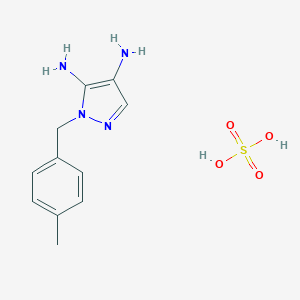
4-Methylbenzyl 4,5-diamino pyrazole sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzyl 4,5-diamino pyrazole sulfate is a chemical compound with the molecular formula C11H16N4O4S . It is primarily used in the cosmetic industry, particularly in hair dyeing products . The compound is known for its ability to impart color to hair, making it a valuable ingredient in various hair dye formulations .
Preparation Methods
The synthesis of 4-Methylbenzyl 4,5-diamino pyrazole sulfate involves several steps. One common method includes the reaction of 4-methylbenzyl chloride with 4,5-diaminopyrazole in the presence of a base to form the intermediate product. This intermediate is then treated with sulfuric acid to yield the final product, this compound . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
4-Methylbenzyl 4,5-diamino pyrazole sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
4-Methylbenzyl 4,5-diamino pyrazole sulfate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Methylbenzyl 4,5-diamino pyrazole sulfate involves its interaction with hair proteins. The compound penetrates the hair shaft and reacts with the keratin proteins, leading to the formation of colored complexes. This reaction is facilitated by the presence of oxidizing agents in hair dye formulations . The molecular targets include the amino acids in the hair proteins, and the pathways involved are primarily oxidative in nature .
Comparison with Similar Compounds
4-Methylbenzyl 4,5-diamino pyrazole sulfate can be compared with other hair dye compounds such as:
4-Amino-2-hydroxytoluene: Another hair dye ingredient known for its coloring properties.
2,5-Diaminotoluene sulfate: Used in permanent hair dyes and known for its stability and color intensity.
p-Phenylenediamine: A widely used hair dye ingredient with strong coloring properties but potential allergenic effects.
This compound stands out due to its unique chemical structure, which allows for effective penetration and reaction with hair proteins, resulting in long-lasting color .
Properties
CAS No. |
173994-77-9 |
|---|---|
Molecular Formula |
C11H16N4O4S |
Molecular Weight |
300.34 g/mol |
IUPAC Name |
5-[(4-methylphenyl)methyl]-1H-pyrazole-3,4-diamine;sulfuric acid |
InChI |
InChI=1S/C11H14N4.H2O4S/c1-7-2-4-8(5-3-7)6-9-10(12)11(13)15-14-9;1-5(2,3)4/h2-5H,6,12H2,1H3,(H3,13,14,15);(H2,1,2,3,4) |
InChI Key |
HATXRCZZBCDOSX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=C(C=N2)N)N.OS(=O)(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=C(C(=NN2)N)N.OS(=O)(=O)O |
Synonyms |
4-METHYLBENZYL 4,5-DIAMINO PYRAZOLE SULFATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


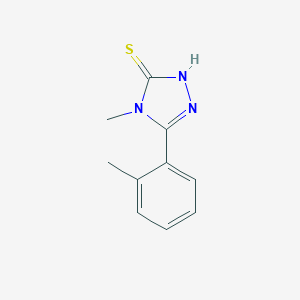
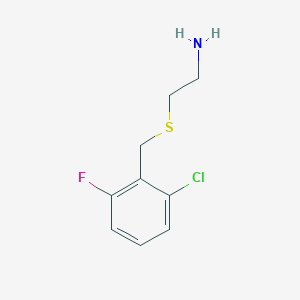
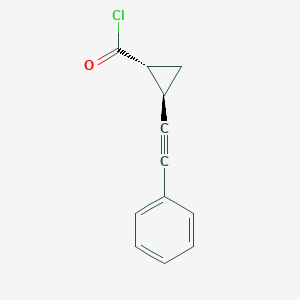
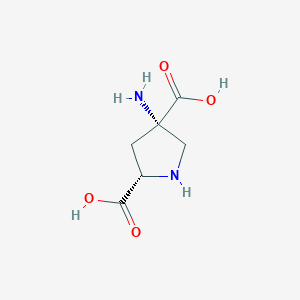
![2-[2-(Aminooxy)ethyl]pyridine](/img/structure/B60512.png)
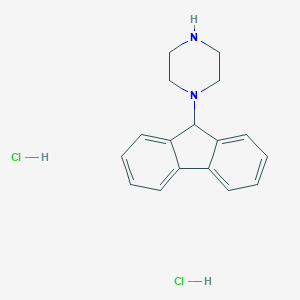
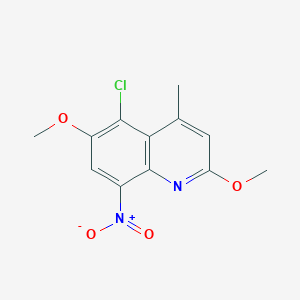
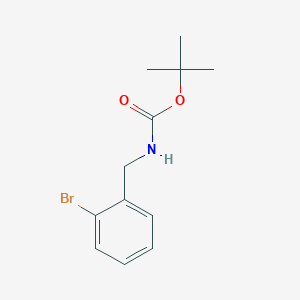
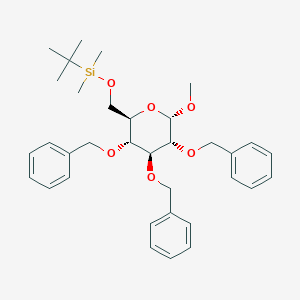
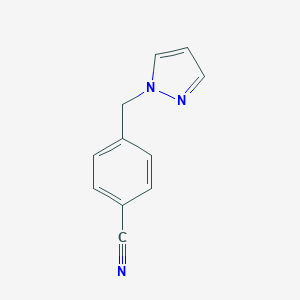
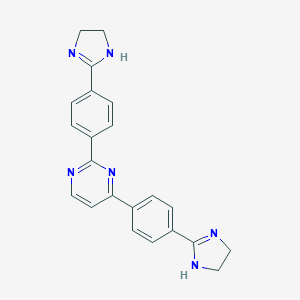
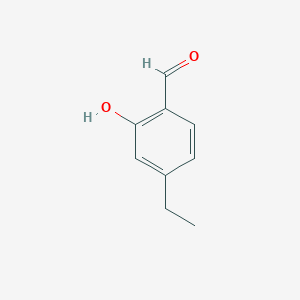
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile](/img/structure/B60531.png)
